5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound characterized by its pyrazole structure, which consists of a five-membered ring containing two nitrogen atoms. The presence of the 2,5-dichlorophenyl group and the carbonitrile functional group contributes to its unique chemical properties and potential biological activities. This compound is part of a broader class of pyrazole derivatives that have garnered interest in medicinal chemistry due to their diverse pharmacological profiles.
The synthesis of 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile typically involves a reaction between (ethoxymethylene)malononitrile and 2,5-dichlorophenylhydrazine. This reaction can be categorized as a Michael-type addition, where the nucleophilic hydrazine attacks the electrophilic carbon in the malononitrile derivative. The resulting product can be purified through various methods, including recrystallization or chromatography, to yield high-purity compounds suitable for further study .
Compounds in the pyrazole class, including 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile, have been investigated for various biological activities. Preliminary studies suggest that these compounds may exhibit anti-inflammatory, analgesic, and antipyretic effects. Additionally, some derivatives have shown potential as herbicides and fungicides in agricultural applications due to their ability to inhibit specific biochemical pathways in target organisms .
The synthesis of 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile can be achieved through several methods:
The applications of 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile extend across various fields:
Interaction studies involving 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile often focus on its binding affinity with biological targets such as enzymes or receptors. Research indicates that certain pyrazole derivatives can interact with cyclooxygenase enzymes, potentially leading to anti-inflammatory effects. Further studies are necessary to elucidate the specific mechanisms of action and interactions with other biomolecules .
Several compounds share structural similarities with 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile. Below is a comparison highlighting their unique features:
| Compound Name | Structure | Similarity | Unique Features |
|---|---|---|---|
| 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | Structure | 0.86 | Exhibits potent anti-inflammatory activity |
| 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | Structure | 0.86 | Known for herbicidal properties |
| 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile | Structure | 0.94 | Shows promise in cancer research |
| 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | Structure | 0.85 | Potential use in agricultural applications |
These compounds illustrate the diversity within the pyrazole family and underscore the importance of structural modifications in influencing biological activity and application potential.
The synthesis of 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile represents a significant challenge in heterocyclic chemistry due to the need for precise regioselectivity and efficient reaction conditions [1] [2] [3]. This compound serves as a crucial intermediate in pharmaceutical and agrochemical applications, necessitating the development of reliable synthetic approaches [4] [5] [6].
The Michael-type addition reaction utilizing ethoxymethylenemalononitrile represents the most established method for synthesizing 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile [7] [1] [2]. This approach involves the nucleophilic attack of 2,5-dichlorophenylhydrazine on the activated carbon-carbon double bond of ethoxymethylenemalononitrile, followed by spontaneous cyclization to form the pyrazole ring [3] [8].
The reaction mechanism proceeds through initial Michael addition, where the hydrazine nitrogen atom attacks the electrophilic carbon adjacent to the electron-withdrawing groups [2] [8]. The intermediate formed undergoes intramolecular cyclization with simultaneous elimination of ethanol, resulting in the formation of the desired pyrazole derivative [1] [3]. Research has demonstrated that this reaction exhibits excellent regioselectivity, with the exclusive formation of the 1,5-regioisomer under optimized conditions [7] [1].
Reaction optimization studies have revealed that ethanol serves as the optimal solvent, providing yields ranging from 75% to 93% depending on temperature and reaction time [7] [2]. The reaction proceeds efficiently at reflux temperature (78°C) with reaction times varying from 1 to 8 hours [1] [3]. Higher temperatures (100°C) can improve yields to 85% but may compromise selectivity due to potential side reactions [2] [8].
| Entry | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| 1 | Ethanol | 78 | 8 | 75 | 95 |
| 2 | Ethanol | 100 | 6 | 85 | 98 |
| 3 | Trifluoroethanol | 78 | 10 | 47 | 88 |
| 4 | Water | 100 | 12 | 20 | 70 |
| 5 | Dimethylformamide | 153 | 8 | 65 | 85 |
| 6 | Acetonitrile | 82 | 10 | 30 | 75 |
| 7 | Methanol | 65 | 8 | 68 | 90 |
| 8 | Ethanol | 78 | 4 | 90 | 99 |
| 9 | Ethanol | 78 | 2 | 92 | 99 |
| 10 | Ethanol | 78 | 1 | 64 | 95 |
The synthetic protocol demonstrates remarkable efficiency when conducted under optimized conditions, with minimal formation of undesired regioisomers or side products [1] [2]. The reaction tolerates various substituents on the phenyl ring, making it a versatile approach for synthesizing related pyrazole derivatives [7] [3].
Hydrazine-based cyclization strategies offer an alternative approach to conventional cyclocondensation methods for synthesizing 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile [4] [9] [10]. These methodologies typically involve three-component reactions combining malononitrile, 2,5-dichlorobenzaldehyde derivatives, and phenylhydrazine under various catalytic conditions [4] [10].
The mechanism involves initial condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate, followed by nucleophilic attack of the hydrazine [4] [8]. The subsequent cyclization occurs through intramolecular nucleophilic addition, accompanied by tautomerization to yield the final pyrazole product [9] [10]. This approach has been successfully demonstrated using water-ethanol solvent mixtures at moderate temperatures (55°C) [4].
Recent developments in hydrazine-based cyclization have incorporated advanced catalytic systems, particularly layered double hydroxide supported copper nanocatalysts [4]. These systems achieve remarkable efficiency with reaction times reduced to 15-27 minutes and yields of 85-93% [4]. The catalytic mechanism involves activation of the aldehyde component through coordination with the copper center, facilitating subsequent nucleophilic attack by malononitrile [4] [5].
The three-component reaction protocol demonstrates excellent functional group tolerance, accommodating electron-withdrawing and electron-donating substituents on the aromatic aldehyde component [4] [10]. This versatility makes hydrazine-based cyclization particularly attractive for library synthesis and structure-activity relationship studies [9] [6].
Mechanochemical synthesis represents a paradigm shift toward environmentally sustainable preparation of 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile [5] [11]. This approach utilizes mechanical energy through grinding or ball milling to promote chemical reactions in the absence of conventional solvents [5] [11]. The incorporation of magnetic nanocatalysts, particularly iron oxide-based systems, has significantly enhanced the efficiency of mechanochemical pyrazole synthesis [5].
The mechanochemical process involves grinding the reactants with magnetic nanocatalysts at room temperature, eliminating the need for elevated temperatures and organic solvents [5] [11]. The magnetic properties of the catalysts facilitate easy separation and recovery through simple magnetic decantation [5]. Research has demonstrated that magnetite nanoparticles functionalized with appropriate ligands can achieve yields of 68-90% within 10-60 minutes of grinding [5].
The environmental benefits of mechanochemical synthesis are substantial, with environmental factor values as low as 2.1 compared to conventional solution-phase methods [5] [12]. Atom economy values typically exceed 85%, indicating efficient utilization of starting materials [5] [11]. The energy consumption is dramatically reduced compared to conventional heating methods, requiring only 15 kilojoules per mole versus 45-65 kilojoules per mole for solution-phase reactions [5].
Catalyst recovery rates in mechanochemical systems consistently exceed 90%, contributing to the overall sustainability of the process [5] [11]. The magnetic nanocatalysts maintain their activity over multiple reaction cycles, with only minimal loss in catalytic efficiency observed after repeated use [5]. This reusability significantly reduces the environmental impact and operational costs associated with catalyst replacement [5] [11].
Solvent-free multicomponent reactions have emerged as a highly attractive green chemistry approach for synthesizing 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile [6] [13] [14]. These methodologies eliminate the use of volatile organic solvents while maintaining high reaction efficiency and product yields [6] [14]. The approach typically employs ionic liquids or solid-supported catalysts to facilitate the reaction in the absence of traditional solvents [6] [13].
Ionic liquid-mediated synthesis has proven particularly effective, with systems such as 1-butyl-3-methylimidazolium hydroxide providing excellent catalytic activity [15] [6]. These reactions proceed at temperatures ranging from 80-95°C with reaction times of 15-120 minutes, achieving yields of 85-93% [6] [14]. The ionic liquid serves both as a reaction medium and catalyst, activating the reactants through specific molecular interactions [15] [6].
The multicomponent nature of these reactions allows for the simultaneous formation of multiple bonds, significantly reducing the number of synthetic steps required [6] [13]. This approach demonstrates excellent atom economy, typically exceeding 75%, and minimizes waste generation [6] [14]. The ionic liquids can be readily recovered and reused, with recovery rates typically exceeding 88% [6].
Temperature control plays a crucial role in determining the reaction outcome and product selectivity [16] [17]. Research has demonstrated that precise temperature management can direct the reaction toward specific products, enabling divergent synthesis pathways from common starting materials [16] [17]. This temperature-controlled approach provides access to different pyrazole derivatives by simply adjusting the reaction temperature [16].
| Method | Environmental Factor | Atom Economy (%) | Energy Consumption (kJ/mol) | Catalyst Recovery (%) | Reaction Time (minutes) |
|---|---|---|---|---|---|
| Mechanochemical Grinding | 2.1 | 85 | 15 | 90 | 30 |
| Magnetic Nanocatalyst | 3.5 | 78 | 45 | 95 | 15 |
| Water-Based Synthesis | 1.8 | 92 | 25 | 85 | 45 |
| Solvent-Free Ionic Liquid | 4.2 | 75 | 65 | 88 | 120 |
| Microwave-Assisted Synthesis | 2.8 | 80 | 35 | 75 | 25 |
Regioselectivity control represents a critical aspect in the synthesis of 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile, as pyrazole formation can potentially yield multiple regioisomers [18] [19]. The preferential formation of the desired 1,5-regioisomer over the alternative 1,3-regioisomer requires careful optimization of reaction conditions and understanding of the underlying mechanistic factors [18] [19].
Solvent polarity significantly influences regioselectivity, with polar protic solvents such as ethanol and water-ethanol mixtures favoring the formation of the 1,5-regioisomer [20] [18]. The hydrogen bonding interactions between the solvent and reaction intermediates stabilize the transition state leading to the desired product [20] [19]. Selectivity ratios greater than 20:1 in favor of the 1,5-regioisomer have been achieved using optimized polar solvent systems [18] [19].
Temperature control is equally important for maintaining high regioselectivity [18] [16]. Lower reaction temperatures (55-78°C) generally provide better selectivity compared to higher temperatures, which may promote isomerization or formation of alternative regioisomers [18] [16]. Research has established that temperatures above 100°C can significantly reduce regioselectivity, leading to selectivity ratios of approximately 15:1 [18].
Catalyst selection plays a crucial role in regioselectivity control [5] [18]. Lewis acid catalysts, particularly copper(I) and zinc(II) systems, demonstrate exceptional ability to direct regioselectivity toward the desired 1,5-regioisomer [5] [18]. These catalysts coordinate with specific reaction intermediates, stabilizing the pathway leading to the thermodynamically favored product [5] [19]. Selectivity ratios exceeding 25:1 have been reported using optimized Lewis acid catalytic systems [5] [18].
The electronic nature of substituents on the aromatic ring also influences regioselectivity [18] [19]. Electron-withdrawing groups, such as chlorine substituents in the target compound, enhance regioselectivity by stabilizing the desired regioisomeric pathway [18] [19]. This electronic effect contributes to selectivity ratios greater than 30:1 when combined with appropriate reaction conditions [18].
| Factor | Effect on Regioselectivity | Optimal Conditions | Selectivity Ratio (1,5:1,3) |
|---|---|---|---|
| Solvent Polarity | High polarity favors 1,5-regioisomer | Ethanol or water-ethanol mixtures | >20:1 |
| Temperature | Higher temperature reduces selectivity | 55-78°C | 15:1 |
| Catalyst Type | Lewis acids enhance selectivity | Copper(I) or zinc(II) catalysts | >25:1 |
| Reaction Time | Longer times may cause isomerization | 15-60 minutes | 18:1 |
| Substrate Substitution | Electron-withdrawing groups increase selectivity | Halogenated aromatic substituents | >30:1 |
Post-synthetic modification of 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile provides access to a diverse array of functionalized derivatives through selective transformation of the amino and nitrile functional groups [21] [22] [23]. These modifications enable the introduction of additional pharmacophoric elements and fine-tuning of molecular properties for specific applications [21] [23].
Diazotization-arylation represents a powerful post-synthetic modification strategy, involving the conversion of the amino group to a diazonium salt followed by coupling with aryl nucleophiles [21] [23]. This transformation proceeds through treatment with sodium nitrite and hydrochloric acid to generate the diazonium intermediate, which subsequently undergoes palladium-catalyzed cross-coupling with arylboronic acids [21]. Yields of 65% have been achieved using optimized conditions with reaction times of approximately 8 hours [21].
Suzuki-Miyaura cross-coupling provides another effective approach for post-synthetic arylation [21] [24]. This methodology utilizes palladium catalysts to facilitate the coupling between the activated pyrazole substrate and arylboronic acids [21] [24]. The reaction typically employs tetrakis(triphenylphosphine)palladium as the catalyst with potassium carbonate as the base, achieving yields of 71% within 6 hours [21].
Nucleophilic substitution reactions offer versatile modification of the dichlorophenyl substituent [22] [23]. The chlorine atoms serve as excellent leaving groups for various nucleophiles, including amines, thiols, and alkoxides [22] [23]. These reactions typically proceed under basic conditions in polar aprotic solvents, providing yields of 78% with reaction times of 4 hours [22].
Acylation and alkylation of the amino group provide additional functionalization opportunities [21] [24]. Acylation reactions using acyl chlorides in the presence of triethylamine achieve yields of 85% within 2 hours [21]. Alkylation reactions employing alkyl halides and potassium carbonate in dimethylformamide provide yields of 82% with reaction times of 3 hours [21] [24].
| Starting Material | Modification Type | Reagents | Yield (%) | Reaction Time (hours) |
|---|---|---|---|---|
| 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile | Diazotization-Arylation | Sodium nitrite, hydrochloric acid, arylboronic acid, palladium catalyst | 65 | 8 |
| 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile | Suzuki-Miyaura Cross-Coupling | Arylboronic acid, tetrakis(triphenylphosphine)palladium, potassium carbonate | 71 | 6 |
| 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile | Nucleophilic Substitution | Alkyl halide, base, polar aprotic solvent | 78 | 4 |
| 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile | Acylation Reactions | Acyl chloride, triethylamine, dichloromethane | 85 | 2 |
| 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile | Alkylation Reactions | Alkyl halide, potassium carbonate, dimethylformamide | 82 | 3 |
The comprehensive spectroscopic characterization of 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile provides essential insights into its molecular structure and electronic properties. The compound exhibits distinct spectroscopic signatures that confirm its structural integrity and functional group presence.
¹H Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectrum of 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile reveals characteristic chemical shifts that confirm the presence of key functional groups. The amino group protons appear as a broad singlet in the range of 4.5-5.0 ppm, indicating the presence of primary amine functionality with rapid exchange kinetics [1] [2]. The aromatic protons from the 2,5-dichlorophenyl substituent are observed as multiplets in the 7.0-8.0 ppm region, demonstrating the expected downfield chemical shifts characteristic of aromatic systems [3] [4].
The pyrazole ring proton exhibits a distinctive singlet at 8.0-9.0 ppm, consistent with the deshielding effect of the electron-withdrawing carbonitrile group and the aromatic nature of the pyrazole heterocycle [1] [2]. The chemical shift patterns observed are consistent with similar pyrazole-4-carbonitrile derivatives reported in the literature.
¹³C Nuclear Magnetic Resonance Spectroscopy
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule. The carbonitrile carbon appears characteristically at 112-118 ppm, falling within the expected range for nitrile functional groups [5] [6]. The pyrazole C-4 carbon, directly attached to the carbonitrile group, resonates at 102-108 ppm, reflecting the electronic influence of the adjacent functional groups.
Aromatic carbons from the dichlorophenyl ring are observed in the 125-140 ppm region, while quaternary carbons exhibit chemical shifts in the 140-160 ppm range [1] [2]. The carbon chemical shift assignments are consistent with theoretical predictions and correlate well with structural analogues in the literature.
Fourier Transform Infrared Spectroscopy
The infrared spectrum of 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile exhibits characteristic absorption bands that provide definitive structural confirmation. The nitrogen-hydrogen stretching vibrations appear as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes of the primary amino group [3] [4] [7].
The most diagnostic feature is the sharp, intense carbon-nitrogen triple bond stretching vibration at 2200-2240 cm⁻¹, which is characteristic of aromatic nitriles [8] [7]. This peak position is consistent with the aromatic nature of the pyrazole ring system and the conjugation effects present in the molecule. The carbon-nitrogen stretching vibrations of the pyrazole ring appear at 1600-1650 cm⁻¹, while aromatic carbon-carbon stretching modes are observed in the 1450-1600 cm⁻¹ region [9] [8].
Raman Spectroscopy
Raman spectroscopy complements infrared analysis by providing additional vibrational information, particularly for symmetric vibrations that may be weak or absent in infrared spectra. The Raman spectrum reveals enhanced intensity for the aromatic ring breathing modes and confirms the presence of the carbonitrile functionality through characteristic vibrational signatures.
Crystallographic analysis of 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile provides definitive three-dimensional structural information. Based on crystallographic studies of related pyrazole derivatives, the compound is expected to crystallize in a monoclinic or orthorhombic space group, with characteristic intermolecular hydrogen bonding patterns [10] [11].
The dihedral angle between the pyrazole ring and the dichlorophenyl substituent is predicted to be in the range of 20-50°, similar to analogous compounds where this angle varies from 2.23° to 74.03° depending on crystal packing effects [10] [12]. The carbonitrile group maintains linearity with a carbon-carbon-nitrogen bond angle close to 180°, consistent with its sp hybridization [13].
Intermolecular interactions likely include nitrogen-hydrogen...nitrogen hydrogen bonds involving the amino group and pyrazole nitrogen atoms, as well as aromatic π-π stacking interactions between pyrazole rings [10] [11]. The chlorine atoms in the dichlorophenyl ring may participate in halogen bonding interactions that influence crystal packing.
Density functional theory calculations at the B3LYP/6-31G(d,p) level provide optimized molecular geometries and electronic structure information for 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile [14] [15]. The optimized structure reveals a planar pyrazole ring with the carbonitrile group maintaining coplanarity, facilitating π-conjugation throughout the heterocyclic system.
The calculated bond lengths and angles are consistent with experimental X-ray crystallographic data from related compounds. The carbon-nitrogen triple bond length is predicted to be approximately 1.15 Å, while the pyrazole ring bond lengths reflect the aromatic delocalization characteristic of five-membered heterocycles [16] [17].
Molecular orbital analysis reveals significant delocalization of electron density across the pyrazole ring and carbonitrile group, with the 2,5-dichlorophenyl substituent contributing to the overall electronic structure through inductive and resonance effects.
Natural bond orbital analysis provides detailed insights into the electronic structure and bonding characteristics of 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile [18] [19]. The analysis reveals the hybridization states of individual atoms and quantifies orbital interactions that stabilize the molecular structure.
The nitrogen atoms in the pyrazole ring exhibit sp² hybridization, with lone pair electrons occupying p-orbitals that participate in aromatic delocalization. The carbonitrile carbon shows sp hybridization with a significant contribution from the π-bonding orbital that forms the triple bond with nitrogen.
Second-order perturbation theory energy analysis reveals important donor-acceptor interactions, including lone pair to antibonding orbital interactions that contribute to molecular stability. The amino group lone pair interacts with the π-system of the pyrazole ring, while the dichlorophenyl substituent influences the electronic distribution through electron-withdrawing effects.
The electronic profile modeling through highest occupied molecular orbital and lowest unoccupied molecular orbital analysis provides crucial information about the electronic properties and reactivity of 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile [14] [19]. The highest occupied molecular orbital is primarily localized on the amino group and pyrazole ring, reflecting the electron-donating character of the amino substituent.
The lowest unoccupied molecular orbital shows significant contribution from the carbonitrile group and the dichlorophenyl ring, indicating the electron-accepting nature of these substituents. The calculated highest occupied molecular orbital energy is estimated to be in the range of -6.2 to -6.8 eV, while the lowest unoccupied molecular orbital energy falls between -2.1 and -2.5 eV.
The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital is calculated to be approximately 3.8-4.2 eV, indicating moderate electronic stability and suggesting potential applications in optoelectronic devices [15] [20]. The electronic profile also provides insights into the molecule's potential for charge transfer interactions and photophysical properties.
The molecular electrostatic potential surface reveals regions of positive and negative charge distribution, with the amino group exhibiting negative potential and the carbonitrile region showing positive potential. This charge distribution pattern influences intermolecular interactions and may be relevant for understanding the compound's crystallization behavior and potential biological activity.
Table 1: Spectroscopic Characterization Data for 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile
| Spectroscopic Technique | Key Observations | Literature References |
|---|---|---|
| ¹H NMR (Chemical Shift, ppm) | NH₂ protons: 4.5-5.0 ppm (broad singlet) Aromatic protons: 7.0-8.0 ppm (multiplet) Pyrazole H: 8.0-9.0 ppm (singlet) | Citations 5, 8, 24, 27 |
| ¹³C NMR (Chemical Shift, ppm) | Carbonitrile C: 112-118 ppm Pyrazole C-4: 102-108 ppm Aromatic carbons: 125-140 ppm Quaternary carbons: 140-160 ppm | Citations 5, 8, 47, 53 |
| FT-IR (Stretching Frequency, cm⁻¹) | N-H stretch: 3300-3500 cm⁻¹ (two bands) C≡N stretch: 2200-2240 cm⁻¹ (sharp, intense) C=N stretch: 1600-1650 cm⁻¹ C=C aromatic: 1450-1600 cm⁻¹ | Citations 24, 27, 28, 51, 54 |
| UV-Vis (Wavelength, nm) | UV cutoff: ~250 nm Absorption maximum: 280-320 nm Transparency: 300-1100 nm | Citations 26, 28 |
| Mass Spectrometry (m/z) | Molecular ion [M]⁺: 253 Base peak: Various fragments Chlorine isotope pattern: M+2 peaks | Citations 25, 28 |
Table 2: Computational Chemistry and Physical Properties
| Parameter | Calculated/Experimental Value | Literature Source |
|---|---|---|
| Molecular Formula | C₁₀H₆Cl₂N₄ | Citations 4, 7 |
| Molecular Weight (g/mol) | 253.09 | Citations 4, 7 |
| Melting Point (°C) | 170-172 (predicted) | Citations 35, 36 |
| Boiling Point (°C) | 453.8 ± 45.0 | Citation 34 |
| Density (g/cm³) | 1.54 ± 0.1 | Citations 34, 35 |
| LogP | 2.8-3.2 (predicted) | Predicted based on similar compounds |
| Dipole Moment (D) | 3.5-4.2 (predicted) | DFT calculations (predicted) |
| HOMO Energy (eV) | -6.2 to -6.8 (predicted) | DFT calculations (predicted) |
| LUMO Energy (eV) | -2.1 to -2.5 (predicted) | DFT calculations (predicted) |
| Band Gap (eV) | 3.8-4.2 (predicted) | DFT calculations (predicted) |